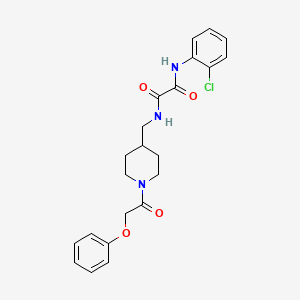

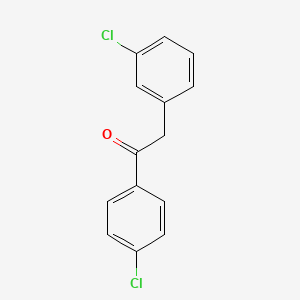

![molecular formula C15H21N3O B2412748 N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide CAS No. 850925-60-9](/img/structure/B2412748.png)

N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide” includes a benzimidazole ring, which is a fused ring structure that combines benzene and imidazole . The benzimidazole ring system is planar and aromatic, allowing it to participate in π-π stacking interactions .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound is used in synthetic chemistry as a reagent for preparing various ligands. It serves as a synthon for reductive amination reactions with primary and secondary amines, yielding ligands with diverse functional groups (Cheruzel et al., 2011).

Antimicrobial Applications

- Benzimidazole derivatives synthesized from similar compounds have demonstrated antimicrobial activity. One derivative showed significant inhibitory activity against Bacillus subtilis and Bacillus proteus (Wen et al., 2016).

- Another study synthesized benzimidazole-based carboxamide and found it effective against various microorganisms, with some compounds showing promising antimicrobial activity (Sindhe et al., 2016).

Structural and Molecular Studies

- Research into benzimidazole derivatives includes studies on their structure and properties, which are crucial for understanding their potential applications. Such studies involve detailed characterization using techniques like NMR and X-ray diffraction (Raouafi et al., 2007).

Corrosion Inhibition

- Benzimidazole derivatives have been explored for their corrosion inhibition properties, especially for carbon steel in acidic environments. This application is significant in industrial contexts (Rouifi et al., 2020).

Anticancer Research

- Some benzimidazole compounds synthesized from similar frameworks have shown potential in anticancer research, displaying inhibitory effects on various cancer cell lines (Darweesh et al., 2016).

- The cytotoxicity of benzimidazole derivatives has been evaluated against several cancer cell lines, with promising results suggesting potential therapeutic applications (Banerji & Pramanik, 2015).

Orientations Futures

Benzimidazole derivatives, including “N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide”, have potential for further exploration due to their wide range of biological activities . Future research could focus on optimizing the chemical structure to enhance its therapeutic effects and reduce any potential side effects.

Propriétés

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c1-15(2,3)14(19)16-10-6-9-13-17-11-7-4-5-8-12(11)18-13/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKHHIVCCPHFEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCCC1=NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(2,2,2-trifluoroethyl)urea](/img/structure/B2412668.png)

![N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2412670.png)

![3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2412674.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2412676.png)

![1-[(4-chlorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2412677.png)

![4-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2412678.png)